molecular formula C2H5NO2 B567140 1,1,1-Trideuterio-2-nitroethane CAS No. 1219802-04-6

1,1,1-Trideuterio-2-nitroethane

Cat. No. B567140
M. Wt: 78.085
InChI Key: MCSAJNNLRCFZED-FIBGUPNXSA-N
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Description

“1,1,1-Trideuterio-2-nitroethane” is a variant of nitroethane where three hydrogen atoms are replaced by deuterium . Nitroethane is an organic compound with the chemical formula C2H5NO2 . It is similar to nitromethane and is an oily liquid at standard temperature and pressure . Pure nitroethane is colorless and has a fruity odor .


Synthesis Analysis

Nitroethane can be produced industrially by treating propane with nitric acid at 350–450 °C . This exothermic reaction produces four industrially significant nitroalkanes: nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane . The reaction involves free radicals, such as CH3CH2CH2O, which arise via homolysis of the corresponding nitrite ester . These alkoxy radicals are susceptible to C—C fragmentation reactions, which explains the formation of a mixture of products . Alternatively, nitroethane can be produced by the Victor Meyer reaction of haloethanes such as chloroethane, bromoethane, or iodoethane with silver nitrite in diethyl ether or THF .


Molecular Structure Analysis

The molecular structure of “1,1,1-Trideuterio-2-nitroethane” would be similar to that of nitroethane, with the only difference being the replacement of three hydrogen atoms with deuterium . Nitroethane has a molecular formula of C2H5NO2 .


Chemical Reactions Analysis

Nitroalkanes such as nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane can undergo complex reactions with hydroxide ion in water . These reactions involve kinetically significant intermediates . The deviations from 1st-order kinetics were observed to increase with increasing extent of reaction .


Physical And Chemical Properties Analysis

Nitroethane is a colorless liquid with a slightly sweet odor . It has a boiling point of 114 °C (237 °F) and a melting point of -51 °C . It is slightly soluble in water .

Safety And Hazards

Nitroethane is a highly flammable and explosive compound . It can form explosive mixtures in air, and ignition sources should be strictly controlled in its presence . It is harmful if inhaled or swallowed and may cause eye, skin, and respiratory tract irritation . It may also cause central nervous system depression .

properties

IUPAC Name

1,1,1-trideuterio-2-nitroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c1-2-3(4)5/h2H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSAJNNLRCFZED-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

78.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trideuterio-2-nitroethane

Synthesis routes and methods

Procedure details

By substituting 5-amino-1,3-benzodioxole for 4-(trifluoromethyl)aniline in a, and then substituting the appropriate substituted propiolic ester for ethyl propiolate and/or the appropriate stubstituted nitromethane for nitroethane in a, the identical process gives 4-(1,3-benzodioxol-5-aminocarbonyl)-3-methylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl)-3-cyclopropylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl])-3,5-dimethylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl)-3-cyclopropyl-5-methylisoxazole, and 4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-methylisoxazole, and 4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-cyclopropylisoxazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted propiolic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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reactant
Reaction Step Four
Name
nitroethane
Name
3,5-dimethylisoxazole
[Compound]
Name
4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-cyclopropylisoxazole

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